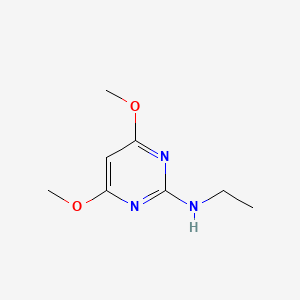
N-ethyl-4,6-dimethoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-4,6-dimethoxypyrimidin-2-amine is an organic compound with the molecular formula C8H13N3O2 It is a derivative of pyrimidine, characterized by the presence of ethyl and methoxy groups at specific positions on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-4,6-dimethoxypyrimidin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethylating agents. For instance, the reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of malononitrile as a starting material, followed by a series of reactions including imidization, cyanamide substitution, and aromatic cyclization. These reactions are carried out in the presence of specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4,6-dimethoxypyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The ethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-ethyl-4,6-dimethoxypyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides and other industrial chemicals
Mechanism of Action
The mechanism of action of N-ethyl-4,6-dimethoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethoxypyrimidine: A closely related compound with similar structural features but lacking the ethyl group.
4,6-dimethoxypyrimidin-2-amine: Another related compound with different substituents on the pyrimidine ring.
Uniqueness
N-ethyl-4,6-dimethoxypyrimidin-2-amine is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-ethyl-4,6-dimethoxypyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3O2/c1-4-9-8-10-6(12-2)5-7(11-8)13-3/h5H,4H2,1-3H3,(H,9,10,11) |
InChI Key |
XFVPSPUNOHACHY-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















